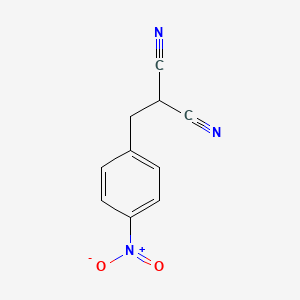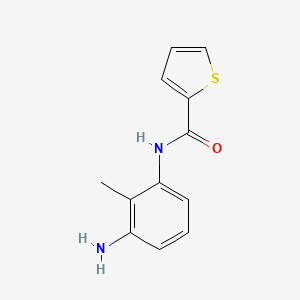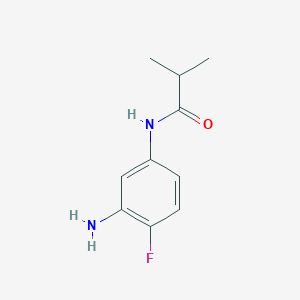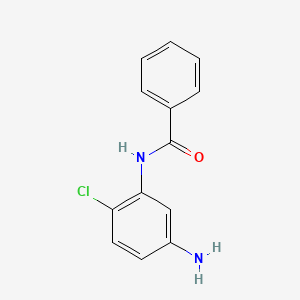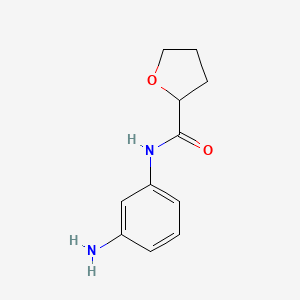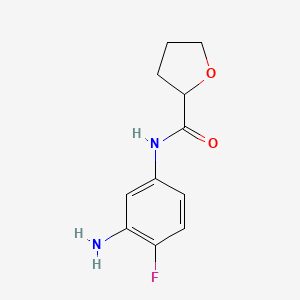![molecular formula C11H22N2O3 B3023297 N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea CAS No. 74555-67-2](/img/structure/B3023297.png)
N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea
Vue d'ensemble
Description
“N-cyclohexyl-N’-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea” is a chemical compound with the linear formula C11H22N2O3 . It has a molecular weight of 230.31 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
“N-cyclohexyl-N’-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea” has a molecular weight of 230.31 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-cyclohexyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea, also known as CBKinase1_011442 or N-cyclohexyl-N’-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea:
Cancer Research
1-cyclohexyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation. By targeting these kinases, the compound can help in the development of new cancer therapies aimed at slowing down or stopping the growth of cancer cells .
Neurodegenerative Diseases
Research indicates that this compound may have neuroprotective properties. It can inhibit enzymes that contribute to the progression of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments that could slow down or prevent the degeneration of neurons .
Inflammatory Diseases
The compound has been studied for its anti-inflammatory effects. It can inhibit specific pathways that lead to inflammation, making it useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Diabetes Management
1-cyclohexyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea has potential applications in diabetes research. It can modulate insulin signaling pathways, which could help in the development of new treatments for diabetes by improving insulin sensitivity and glucose metabolism .
Cardiovascular Diseases
This compound is being explored for its role in cardiovascular health. It can influence pathways involved in heart disease, potentially leading to new treatments that can reduce the risk of heart attacks and strokes by improving heart function and reducing arterial plaque .
Antimicrobial Agents
The compound has shown promise as an antimicrobial agent. It can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antibiotics or antifungal medications .
Skin Disorders
Research has indicated that 1-cyclohexyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea may be effective in treating skin disorders. Its anti-inflammatory and antimicrobial properties can be beneficial in conditions such as acne, psoriasis, and eczema .
Metabolic Disorders
The compound is also being studied for its effects on metabolic disorders. It can influence metabolic pathways and has the potential to be used in the treatment of conditions such as obesity and metabolic syndrome by regulating lipid and glucose metabolism .
Safety and Hazards
Sigma-Aldrich provides “N-cyclohexyl-N’-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(7-14,8-15)13-10(16)12-9-5-3-2-4-6-9/h9,14-15H,2-8H2,1H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWNESJEVODFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357391 | |
| Record name | N-Cyclohexyl-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea | |
CAS RN |
74555-67-2 | |
| Record name | N-Cyclohexyl-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CYCLOHEXYL-N'-(2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)
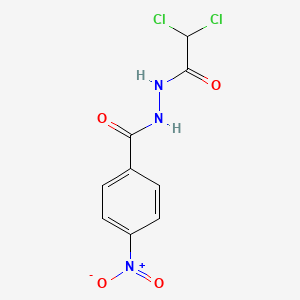
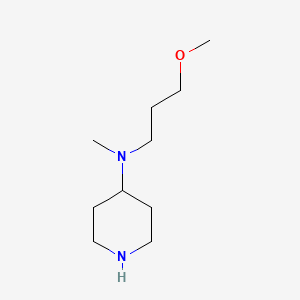
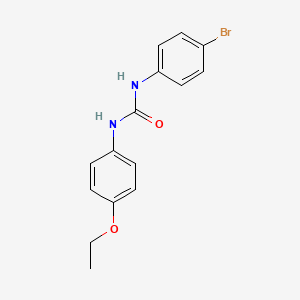
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
